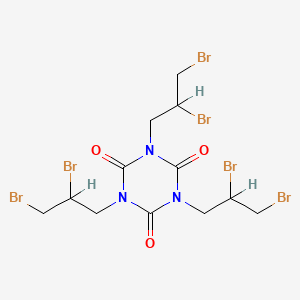

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione

Beschreibung

Eigenschaften

IUPAC Name |

1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-19-10(22)20(5-8(17)2-14)12(24)21(11(19)23)6-9(18)3-15/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPFZNVGSWLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)N1C(=O)N(C(=O)N(C1=O)CC(CBr)Br)CC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052713 | |

| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52434-90-9 | |

| Record name | Tris(2,3-dibromopropyl) isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52434-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,3-dibromopropyl)isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052434909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione, also known as Tris(2,3-dibromopropyl) isocyanurate (TBC), is a heterocyclic hexabrominated flame retardant.[1] Due to its widespread use in polymers for electronics, automotive components, and other materials, its environmental presence and toxicological profile have become subjects of significant scientific interest.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its known biological pathways and experimental workflows.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its environmental fate, transport, bioavailability, and toxicological impact.

General and Physical Properties

This table summarizes the fundamental physical and chemical identifiers for the compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | Tris(2,3-dibromopropyl) isocyanurate, TBC, TDBP-TAZTO | [1][3] |

| CAS Number | 52434-90-9 | [4][5] |

| Molecular Formula | C₁₂H₁₅Br₆N₃O₃ | [4] |

| Molecular Weight | 728.69 g/mol | [4] |

| Appearance | White to off-white powder | |

| Melting Point | 110 °C | [5] |

| Boiling Point | 618.8 ± 55.0 °C at 760 mmHg | |

| Density | 2.3 ± 0.1 g/cm³ | |

| Flash Point | 328.0 ± 31.5 °C | |

| Solubility | Soluble in chloroform | [5] |

Computed and Molecular Properties

This table details computed properties that are essential for predicting the compound's behavior in biological and environmental systems.

| Property | Value | Reference(s) |

| LogP (Octanol-Water Partition Coefficient) | 2.6469 | [4] |

| Topological Polar Surface Area (TPSA) | 66.00 Ų | [4] |

| Number of Rotatable Bonds | 9 | [4] |

| Number of Hydrogen Bond Acceptors | 6 | [4] |

| Number of Hydrogen Bond Donors | 0 | [4] |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for determining the key physicochemical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely accepted technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the compound is finely crushed into a powder using a mortar and pestle to ensure uniform heat distribution.[6]

-

Capillary Loading: The open end of a capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample down to the sealed end, aiming for a sample height of 1-2 mm.[6][7]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[8]

-

Initial Determination: A rapid heating rate (e.g., 10 °C/min) is used to get an approximate melting range.[8]

-

Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8][9]

Determination of Solubility in Chloroform

Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.

Objective: To qualitatively or quantitatively determine the solubility of the compound in an organic solvent.

Apparatus:

-

Test tubes or vials

-

Vortex mixer

-

Graduated pipette or burette

-

Analytical balance

Procedure (Qualitative):

-

Sample Measurement: A small, pre-weighed amount of the compound (e.g., 25 mg) is placed into a test tube.[10]

-

Solvent Addition: A specific volume of the solvent (e.g., 0.75 mL of chloroform) is added to the test tube in small portions.[10]

-

Mixing: After each addition, the tube is vigorously shaken or vortexed to facilitate dissolution.[10]

-

Observation: The sample is observed for complete dissolution. If the compound dissolves completely, it is reported as "soluble." If not, it is reported as "sparingly soluble" or "insoluble" under the tested conditions.

Procedure (Quantitative - Shake-Flask Method):

-

Supersaturated Solution Preparation: An excess amount of the solid compound is added to a known volume of chloroform in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, permitting the undissolved solid to settle.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological interactions and experimental processes involving this compound.

Biological Signaling Pathway

The compound has been shown to interact with several key cellular signaling pathways, particularly those related to toxicology and endocrine disruption.

Experimental Workflow: Photodegradation Analysis

Studies investigating the environmental fate of this compound often involve photolytic degradation experiments to simulate its breakdown under sunlight.

Generalized Synthesis Workflow

The synthesis of 1,3,5-trisubstituted-1,3,5-triazine-2,4,6-triones typically involves the sequential substitution of precursors like cyanuric acid or cyanuric chloride.

References

- 1. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Hexahydro-1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione | 52434-90-9 [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. youtube.com [youtube.com]

Navigating the Landscape of TDBP-TAZTO: A Technical Guide to its Purification and Analysis for Research Applications

A comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TDBP-TAZTO).

Disclaimer: Information regarding the chemical synthesis of TDBP-TAZTO is not publicly available in the reviewed literature. This guide therefore focuses on the purification and analytical methodologies for TDBP-TAZTO from various matrices, which is crucial for environmental monitoring, toxicological studies, and quality control in research settings.

Introduction to TDBP-TAZTO

TDBP-TAZTO, also known as TBC, is a heterocyclic hexabrominated flame retardant utilized in the production of a wide array of synthetic materials.[1][2] Its application in polyolefins, polyphenylalkenes, unsaturated polyesters, and synthetic rubbers has been widespread.[1] The compound was first used as a flame retardant in styrene in 1959.[1] Due to its stability, TDBP-TAZTO is persistent in the environment, leading to its detection in river water, sediment, soil, and various organisms.[1][3][4] This persistence and potential for bioaccumulation underscore the importance of robust analytical methods for its detection and quantification.

Purification and Extraction of TDBP-TAZTO from Environmental and Biological Matrices

The effective analysis of TDBP-TAZTO hinges on its successful extraction and purification from complex sample matrices. Various techniques have been developed to isolate TDBP-TAZTO from environmental samples like sediment and fish tissues, as well as from commercial products.

Experimental Protocols for Sample Preparation

2.1.1. Pressurized Liquid Extraction (PLE) for Sediment and Fish Samples

This method has shown high efficiency for the extraction of TDBP-TAZTO.[5]

-

Apparatus: Pressurized Liquid Extraction System

-

Solvent: 100% Toluene[5]

-

Procedure:

2.1.2. Cleanup using Multilayer Silica Gel and Gel Permeation Chromatography (GPC)

Following extraction, cleanup steps are essential to remove interfering matrix components.

-

Multilayer Silica Gel Cleanup (for sediment):

-

Columns may contain neutral, activated, sulfuric acid impregnated, or potassium hydroxide impregnated silica gel to remove matrix interferences.[5]

-

-

Gel Permeation Chromatography (GPC):

-

GPC is employed for the cleanup of both sediment and fish sample extracts.[5]

-

2.1.3. Dissolution Method for Textile Samples

A novel method for extracting brominated flame retardants (BFRs) from textiles involves complete dissolution of the fabric.[6]

-

Solvent: 25% 1,1,1,3,3,3-hexafluoro-2-propanol/chloroform[6]

-

Procedure:

-

Submerge the textile sample in the dissolution solvent.

-

This method has been shown to extract significantly more BFRs compared to traditional ultrasonic extraction.[6]

-

Analytical Techniques for the Determination of TDBP-TAZTO

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for the sensitive and selective detection of TDBP-TAZTO.[3][5]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Instrumentation: An Agilent 1290 Infinity HPLC system coupled to an AB Sciex Qtrap 5500 tandem mass spectrometer operating in negative electrospray ionization mode is a reported setup.

-

Column: A Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 μm particle size) is suitable for separation.

-

Mobile Phase: Gradient separation is typically employed.

-

Quantification: TDBP-TAZTO is quantified using a 13C-labeled internal standard. The mass transition for quantification is m/z 727.5 → 80.9, with a secondary transition of m/z 727.5 → 80.9 for qualification.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of TDBP-TAZTO from various studies.

Table 1: Recovery and Limits of Detection/Quantification for TDBP-TAZTO in Environmental Samples[5]

| Matrix | Extraction Method | Mean Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |

| Surface Sediment | PLE | 98 - 114 | 0.4 - 1.3 | 10 - 28 |

| Fish (Bream) | PLE | 98 - 114 | 7 - 25 | 22 - 80 |

Table 2: Analytical Methods for TDBP-TAZTO Detection[3]

| Method | Limit of Detection | IC50 | Recovery (%) | Sample Types |

| HPLC-MS/MS | 4.30 pg | - | - | Environmental, Biological |

| ciELISA | - | 5.17 µg/L | 68 - 110 | Soil, Water, Serum |

| ELISA (with biotin and streptavidin amplification) | 6.70 pg/mL | 0.66 ng/mL | 92.10 - 109.20 | Water |

| Electrochemical Immunosensor | 8.60 nM | - | - | - |

| Real-time immuno-PCR | 0.97 pg/L | - | - | - |

Workflow for TDBP-TAZTO Analysis

The following diagram illustrates a general workflow for the extraction and analysis of TDBP-TAZTO from environmental samples.

Toxicological Significance and Research Applications

TDBP-TAZTO has been shown to exhibit toxicity in various biological systems. In vitro studies have demonstrated its toxic effects at concentrations of 5–10 µM in primary cultures of developing cerebellar granule neurons in rats.[1] Furthermore, at concentrations of 12.5, 25, and 50 µM, TDBP-TAZTO caused damage to human neuroblastoma SH-SY5Y cells, leading to apoptosis and severe oxidative stress.[1] The compound can also interact with the aryl hydrocarbon receptor (AhR), an activator of cytochrome P450 1A1 and 1A2, which are involved in the metabolism of toxic compounds.[1][2] Recent studies have also identified its anti-androgenic activity. The accurate quantification of TDBP-TAZTO is therefore critical for toxicological risk assessment and for understanding its mechanism of action in biological systems.

References

- 1. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

"CAS number 52434-90-9 toxicological profile"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and professional audiences. It is a synthesis of available toxicological data and should not be used for clinical or diagnostic purposes.

Introduction

This technical guide provides a comprehensive overview of the toxicological profile of the substance identified by CAS number 52434-90-9, which is Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO). This compound is a brominated flame retardant used in a variety of materials.[1][2] Due to its potential for environmental persistence and bioaccumulation, understanding its toxicological properties is of significant importance.[1][3]

It is important to note that initial investigations also considered the toxicological profile of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5). However, a comprehensive literature search revealed a significant lack of in-depth toxicological data for this compound, with available information primarily limited to its classification as a flammable solid and a skin and eye irritant. It is primarily used as an intermediate in pharmaceutical synthesis.[4][5][6] Therefore, the core of this guide will focus on the extensive data available for Tris(2,3-dibromopropyl) isocyanurate.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for Tris(2,3-dibromopropyl) isocyanurate.

Table 1: Acute Toxicity

| Endpoint | Value | Species | Route | Reference |

| LD50 | > 5000 mg/kg | Not specified | Oral | [7] |

Table 2: Sub-chronic Toxicity

| Endpoint | Value | Species | Route | Duration | Effects Observed | Reference |

| LOAEL | 5 mg/kg/day | Rat (male) | Gavage | 6 months | Cognitive impairment, depression-like behaviors, hippocampal neurotoxicity | [8][9] |

| LOAEL | 0.50 mg/kg | Rat | Not specified | Not specified | Increased levels of malondialdehyde (MDA), nitric oxide (NO), and hydrogen peroxide (H2O2) in the brain | [10] |

Table 3: In Vitro Cytotoxicity

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| SH-SY5Y (undifferentiated) | 1-100 µM | 24 hours | Did not increase LDH release | [11] |

| SH-SY5Y (differentiated for 14 days) | 1-100 µM | 24 hours | Increased LDH release (9.66% to 14.69%) | [11] |

| SH-SY5Y | 12.5, 25, 50 µM | Not specified | Apoptosis and severe oxidative stress | [11] |

| SH-SY5Y (differentiated for 7 days) | 10, 50, 100 µM | 24 hours | Increased caspase-3 activity | [11] |

| SH-SY5Y (differentiated for 14 days) | 1-100 µM | 24 hours | Increased caspase-3 activity | [11] |

| Rat cerebellar granule neurons (developing) | 5-10 µM | Not specified | Toxic | [11] |

| Rat cerebellar granule neurons (mature) | 5-10 µM | Not specified | Not toxic | [11] |

| Mouse spermatogenic cells (GC-1 spg) | 10 µM with BHPI (ER antagonist) | 48 hours | Upregulated level of caspase-3 protein expression | [12] |

Experimental Protocols

Sub-chronic Oral Toxicity Study in Rats

-

Objective: To assess the long-term neurotoxic effects of Tris(2,3-dibromopropyl) isocyanurate.[8][9]

-

Test Substance: Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO) dissolved in corn oil.[8]

-

Test System: Male Sprague-Dawley rats.[8]

-

Methodology:

-

Animals were randomly assigned to three groups: a control group receiving corn oil and two treatment groups receiving TDBP-TAZTO at doses of 5 mg/kg or 50 mg/kg body weight.[8]

-

The test substance was administered daily via oral gavage for 6 months.[8]

-

During the last two weeks of the study, behavioral tests were conducted, including the open field test, forced swimming test, and Morris water maze test to assess locomotor activity, depression-like behavior, and spatial learning and memory, respectively.[8]

-

Following the behavioral tests, animals were euthanized, and brain tissues, particularly the hippocampus, were collected for analysis of inflammatory markers, oxidative stress, and apoptosis-related proteins.[8][9]

-

In Vitro Cytotoxicity Assay using SH-SY5Y Cells

-

Objective: To evaluate the cytotoxic and apoptotic potential of TDBP-TAZTO on a human neuroblastoma cell line.[11]

-

Test Substance: Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO) dissolved in a suitable solvent (e.g., DMSO).[13]

-

Test System: Human neuroblastoma SH-SY5Y cells, both undifferentiated and differentiated with retinoic acid to induce a more neuron-like phenotype.[11]

-

Methodology:

-

SH-SY5Y cells were cultured in 96-well plates.[14]

-

Cells were exposed to various concentrations of TDBP-TAZTO (e.g., 1 nM to 100 µM) for 24 hours.[11]

-

Lactate Dehydrogenase (LDH) Assay: Cell membrane integrity was assessed by measuring the release of LDH into the culture medium using a commercially available kit.[11]

-

Resazurin Reduction Assay: Cell viability was determined by measuring the metabolic activity of the cells using the resazurin reduction assay.[15]

-

Caspase-3 Activity Assay: Apoptosis was evaluated by measuring the activity of caspase-3, a key executioner caspase, using a specific substrate and measuring the resulting fluorescence or absorbance.[11]

-

Signaling Pathways

NF-κB Signaling Pathway

Tris(2,3-dibromopropyl) isocyanurate has been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation.[16]

Caption: NF-κB signaling pathway activated by TBC.

Keap1-Nrf2 Signaling Pathway

TBC exposure has been linked to the induction of oxidative stress, and the Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[16]

Caption: Keap1-Nrf2 pathway and oxidative stress response to TBC.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor is involved in the metabolism of xenobiotics, and TBC has been shown to interact with this pathway.[15]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by TBC.

Conclusion

The available data indicates that Tris(2,3-dibromopropyl) isocyanurate (CAS 52434-90-9) exhibits a toxicological profile of concern, particularly with respect to neurotoxicity. The mechanisms of toxicity appear to involve the induction of oxidative stress and inflammation, leading to apoptosis. The compound's ability to cross the blood-brain barrier and its potential for bioaccumulation warrant further investigation into its long-term health effects. While some quantitative data is available, further studies are needed to establish clear No-Observed-Adverse-Effect Levels (NOAELs) for various endpoints and to fully characterize its carcinogenic and reproductive toxicity potential. In contrast, there is a significant data gap regarding the toxicological profile of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), and further research is required to assess its potential hazards.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. capotchem.com [capotchem.com]

- 8. Tris-(2,3-Dibromopropyl) Isocyanurate, a New Emerging Pollutant, Impairs Cognition and Provokes Depression-Like Behaviors in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tris-(2,3-Dibromopropyl) Isocyanurate, a New Emerging Pollutant, Impairs Cognition and Provokes Depression-Like Behaviors in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reprotoxic Effect of Tris(2,3-Dibromopropyl) Isocyanurate (TBC) on Spermatogenic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accegen.com [accegen.com]

- 15. researchgate.net [researchgate.net]

- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of TDBP-TAZTO

Disclaimer: Following a comprehensive literature search, it has been determined that "TDBP-TAZTO" is likely an abbreviation for 2,4,6-tris(2,4-di-tert-butylphenoxy)-1,3,5-triazine. This document synthesizes the available information on this compound. Should "TDBP-TAZTO" refer to a different substance, the findings herein would not be applicable.

Introduction

2,4,6-tris(2,4-di-tert-butylphenoxy)-1,3,5-triazine, hereafter referred to as TDBP-TAZTO, is a high molecular weight ultraviolet (UV) absorber. Its primary application is as a stabilizer in various polymer products to prevent photodegradation. Given its use in plastics and other materials that can enter the environment, understanding its environmental fate and transport is critical for assessing potential ecological risks. This technical guide provides a comprehensive overview of the current scientific understanding of TDBP-TAZTO's behavior in the environment, including its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of TDBP-TAZTO are summarized in Table 1. Its high molecular weight, low water solubility, and high octanol-water partition coefficient (log Kow) are significant indicators of its likely environmental distribution.

Table 1: Physicochemical Properties of TDBP-TAZTO

| Property | Value | Reference |

| Molecular Formula | C51H69N3O3 | |

| Molecular Weight | 772.1 g/mol | |

| Water Solubility | <0.1 mg/L | |

| Vapor Pressure | < 1.0 x 10^-8 Pa at 20°C | |

| Octanol-Water Partition Coefficient (log Kow) | > 8 (estimated) |

Environmental Fate

The environmental fate of TDBP-TAZTO encompasses its degradation through various processes and its potential to accumulate in living organisms.

Degradation

Current data on the degradation of TDBP-TAZTO is limited. However, based on its chemical structure, several degradation pathways can be predicted.

-

Abiotic Degradation: Due to its function as a UV absorber, TDBP-TAZTO is designed to be resistant to photolysis. Therefore, direct photodegradation in the environment is expected to be a slow process. Hydrolysis is also predicted to be insignificant due to the stability of the triazine and phenoxy linkages.

-

Biotic Degradation: TDBP-TAZTO is not readily biodegradable. Studies have shown that it is persistent in the environment and resistant to microbial degradation.

Bioaccumulation

The high log Kow value of TDBP-TAZTO suggests a strong potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with high log Kow values tend to partition from water into the fatty tissues of organisms. A study on the bioaccumulation of various UV absorbers in marine wildlife found TDBP-TAZTO to be present in the blubber of marine mammals and the tissues of fish, indicating its bioavailability and persistence in marine food webs.

Environmental Transport

The movement and distribution of TDBP-TAZTO in the environment are dictated by its low water solubility and high affinity for organic matter.

Mobility in Soil and Sediment

Due to its hydrophobic nature and high log Kow, TDBP-TAZTO is expected to strongly adsorb to soil organic matter and sediment. This high sorption affinity limits its mobility in soil and aquatic systems, leading to its accumulation in sediments. The organic carbon-water partition coefficient (Koc) is predicted to be very high, further indicating low mobility.

Transport in Water

The transport of TDBP-TAZTO in the aqueous phase is limited due to its extremely low water solubility. When it enters aquatic environments, it is likely to be associated with suspended particulate matter and rapidly partition to sediment.

Atmospheric Transport

With a very low vapor pressure, TDBP-TAZTO is not expected to be significantly transported in the atmosphere. Long-range atmospheric transport is therefore considered an unlikely pathway for its distribution.

Experimental Protocols

Detailed experimental protocols for determining the environmental fate and transport parameters of substances like TDBP-TAZTO are outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development).

-

Water Solubility: OECD Guideline 105 (Water Solubility).

-

Vapor Pressure: OECD Guideline 104 (Vapour Pressure).

-

Octanol-Water Partition Coefficient (log Kow): OECD Guideline 117 (Partition Coefficient (n-octanol/water), HPLC Method).

-

Biodegradability: OECD Guideline 301 (Ready Biodegradability).

-

Soil and Sediment Adsorption/Desorption: OECD Guideline 106 (Adsorption – Desorption Using a Batch Equilibrium Method).

Visualizations

To aid in the understanding of TDBP-TAZTO's environmental behavior, the following diagrams illustrate its chemical structure and a conceptual model of its environmental fate and transport.

Caption: Chemical structure of TDBP-TAZTO.

The Bioaccumulation Potential of Tris(2,3-dibromopropyl) Isocyanurate in Aquatic Life: A Technical Guide

An in-depth examination of the bioaccumulation, toxicological impact, and underlying molecular mechanisms of the flame retardant tris(2,3-dibromopropyl) isocyanurate (TDBP-isocyanurate) in aquatic ecosystems, prepared for researchers, scientists, and drug development professionals.

Tris(2,3-dibromopropyl) isocyanurate, a brominated flame retardant (BFR) increasingly used as a substitute for phased-out polybrominated diphenyl ethers (PBDEs), has become a contaminant of emerging concern in aquatic environments.[1][2] Its physicochemical properties, including high lipophilicity, suggest a significant potential for bioaccumulation in aquatic organisms, raising concerns about its toxicological effects on both individual species and the broader food web. This technical guide synthesizes the current scientific understanding of TDBP-isocyanurate's bioaccumulation potential, details the experimental protocols for its assessment, and elucidates the molecular signaling pathways implicated in its toxicity to aquatic life.

Physicochemical Properties and Bioaccumulation Data

The bioaccumulation potential of a chemical is largely governed by its physicochemical properties, such as the octanol-water partition coefficient (log Kow) and the octanol-air partition coefficient (log Koa). TDBP-isocyanurate possesses a high log Kow, indicating a strong tendency to partition from water into the fatty tissues of organisms.[1][2] This inherent lipophilicity is a key driver of its bioaccumulation in aquatic life.

Quantitative data from various studies have confirmed the bioaccumulation of TDBP-isocyanurate in a range of aquatic species. The bioconcentration factor (BCF), a measure of a chemical's concentration in an organism relative to the surrounding water, has been determined for TDBP-isocyanurate in several fish species. Environmental monitoring has also revealed its presence in various aquatic compartments and organisms.

| Parameter | Value | Species/Matrix | Reference |

| Physicochemical Properties | |||

| log Kow | 7.37 | - | [1] |

| log Koa | 23.68 | - | [1] |

| Bioconcentration Factor (BCF) | |||

| log BCF | 4.30 | Fish (unspecified) | [1] |

| Environmental Concentrations | |||

| River Water | 2.33 - 163.00 ng/L | Surface Water | [1] |

| Surface Sediments | 85.00 ng/g - 6.03 µg/g dw | Sediment | [1] |

| Soil | 19.60 - 672.00 ng/g dw | Soil | [1] |

| Tissue Concentrations | |||

| Fish (Cyprinus carpio) | 51.10 - 1899.00 ng/g | Tissue | [1] |

| Mollusks | Not detected - 12.10 ng/g dw | Tissue | [3] |

Experimental Protocols for Bioaccumulation Assessment

The standardized method for determining the bioconcentration factor (BCF) of a chemical in fish is outlined in the OECD Test Guideline 305. This guideline provides a rigorous framework for assessing the bioaccumulation potential through both aqueous and dietary exposure routes.

OECD Test Guideline 305: Bioaccumulation in Fish

The core of this guideline is a two-phase experimental design: an uptake phase followed by a depuration phase .

1. Uptake Phase:

-

Test Organisms: A species of fish with a low lipid content and a known life history, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.

-

Exposure: Fish are exposed to a constant, sublethal concentration of TDBP-isocyanurate in a flow-through system to maintain a stable concentration in the water. For poorly water-soluble compounds like TDBP-isocyanurate, a dietary exposure route may also be employed, where the chemical is incorporated into the fish feed.

-

Duration: The uptake phase typically lasts for 28 days, or until a steady-state concentration is reached in the fish tissues.

-

Sampling: Water and fish tissue samples are collected at regular intervals to measure the concentration of TDBP-isocyanurate.

2. Depuration Phase:

-

Transfer: Following the uptake phase, the fish are transferred to a clean, TDBP-isocyanurate-free environment.

-

Duration: The depuration phase continues until the concentration of the chemical in the fish tissue has significantly decreased, often for a period similar to the uptake phase.

-

Sampling: Fish tissue samples are collected at regular intervals to determine the rate of elimination.

Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of TDBP-isocyanurate in the fish (Cf) to its concentration in the water (Cw) at steady state.

Analytical Methodology: The quantification of TDBP-isocyanurate in water, sediment, and biological tissues is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the compound in complex environmental matrices.

Toxicological Effects and Molecular Signaling Pathways

TDBP-isocyanurate has been shown to exert a range of toxic effects on aquatic organisms, primarily targeting the endocrine and nervous systems.[1] The underlying molecular mechanisms involve the induction of oxidative stress, disruption of hormonal signaling, and ultimately, apoptosis or programmed cell death.

Endocrine Disruption: Anti-Estrogenic Activity

TDBP-isocyanurate has been identified as an endocrine-disrupting chemical (EDC) with anti-estrogenic properties.[1] Studies in zebrafish have shown that it can interfere with the estrogen receptor alpha (ERα)-mediated signaling pathway.[1] The proposed mechanism involves TDBP-isocyanurate binding to a surface pocket of the ERα, which in turn inhibits the recruitment of co-activators necessary for the transcription of estrogen-responsive genes, such as vitellogenin, a key protein for egg yolk formation.[1]

Oxidative Stress and Apoptosis

A primary mechanism of TDBP-isocyanurate toxicity is the induction of oxidative stress.[2] This occurs when the production of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the cell, leading to damage of cellular components such as lipids, proteins, and DNA. In aquatic organisms, exposure to TDBP-isocyanurate has been linked to increased ROS production.[4]

The cellular response to oxidative stress involves the activation of protective signaling pathways, most notably the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of protective enzymes.

However, severe or prolonged oxidative stress can trigger pro-inflammatory and apoptotic pathways. The NF-κB signaling pathway, a key regulator of inflammation, can be activated by ROS, leading to the production of pro-inflammatory cytokines. Ultimately, excessive cellular damage can initiate apoptosis, or programmed cell death, through the activation of caspase cascades, leading to cell demise.

Conclusion

Tris(2,3-dibromopropyl) isocyanurate exhibits a significant potential for bioaccumulation in aquatic organisms, driven by its high lipophilicity. Standardized experimental protocols, such as the OECD Test Guideline 305, provide a robust framework for quantifying this potential. The toxicological effects of TDBP-isocyanurate in aquatic life are multifaceted, encompassing endocrine disruption through the interference with estrogen receptor signaling and cellular damage mediated by oxidative stress, which can ultimately lead to apoptosis. A comprehensive understanding of these processes is crucial for assessing the environmental risks posed by this emerging contaminant and for developing strategies to mitigate its impact on aquatic ecosystems. Further research is warranted to fully elucidate the specific molecular interactions and long-term ecological consequences of TDBP-isocyanurate exposure in diverse aquatic species.

References

- 1. Anti-estrogenic activity of tris(2,3-dibromopropyl) isocyanurate through disruption of co-activator recruitment: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reprotoxic Effect of Tris(2,3-Dibromopropyl) Isocyanurate (TBC) on Spermatogenic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition of TDBP-TAZTO Under an Inert Atmosphere

Introduction

TDBP-TAZTO is a brominated flame retardant (BFR) characterized by a heterocyclic s-triazine (isocyanurate) core with three N-alkylated 2,3-dibromopropyl side chains. Its primary function is to inhibit or delay combustion in polymers. Understanding its thermal decomposition products under inert (pyrolysis) conditions is crucial for predicting its behavior in high-temperature processing, fire scenarios (in the initial, pre-combustion phase), and for environmental risk assessment. The decomposition of BFRs can generate flammable gases, and the thermal stability of the isocyanurate ring is a key factor in its performance.[1]

Inferred Thermal Decomposition Pathway

The thermal decomposition of TDBP-TAZTO in an inert atmosphere is likely a multi-stage process, dictated by the different bond energies within the molecule. The decomposition is expected to initiate at the weaker C-Br bonds in the aliphatic side chains, followed by the more stable isocyanurate ring at higher temperatures.

A proposed logical workflow for the thermal decomposition is as follows:

The initial phase of decomposition is anticipated to involve the cleavage of the C-Br bonds in the dibromopropyl side chains, leading to the release of hydrogen bromide (HBr) and various brominated hydrocarbons. At elevated temperatures, the thermally stable isocyanurate ring is expected to decompose. Studies on isocyanurates suggest that this decomposition can proceed via ring-opening to form isocyanate intermediates.[2] These reactive intermediates can then undergo further fragmentation to produce compounds such as cyanic acid, and under certain conditions, nitrogen oxides, ultimately leaving a char residue.[3]

Quantitative Data from Related Compounds

While specific quantitative data for TDBP-TAZTO is unavailable, the following table summarizes typical thermal decomposition characteristics of other brominated flame retardants and isocyanurate-based polymers to provide a comparative context.

| Compound/Material Class | Decomposition Onset (°C) | Major Gaseous Products | Analytical Technique(s) |

| Brominated Epoxy Resins | 250 - 350 | HBr, Brominated Aromatics | Py-GC-MS |

| Polyisocyanurate (PIR) Foam | >200 | Isocyanates, CO2, Amines | TGA-FTIR-MS[4] |

| Cyanuric Acid | >320 | Cyanic Acid, Nitrogen Oxides | Thermal Decomposition[3] |

| General Brominated Flame Retardants | Varies (typically 200-400) | HBr, CO, Brominated Hydrocarbons | TGA, Py-GC-MS[5] |

Note: The decomposition temperatures and products are highly dependent on the specific chemical structure, heating rate, and experimental conditions.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal decomposition products of TDBP-TAZTO, a combination of analytical techniques would be required. Below are detailed methodologies for key experiments.

4.1 Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the mass loss of TDBP-TAZTO as a function of temperature and identify the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Methodology:

-

A small, precisely weighed sample of TDBP-TAZTO (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated from ambient temperature to approximately 800-1000°C at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the ion source of the mass spectrometer.

-

Mass spectra are continuously recorded throughout the experiment to identify the evolved gaseous species at different decomposition stages.

-

4.2 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the individual volatile and semi-volatile organic compounds produced during the pyrolysis of TDBP-TAZTO.

-

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

-

Methodology:

-

A microgram-level sample of TDBP-TAZTO is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere.

-

The resulting pyrolysis products are swept into the GC injection port.

-

The components are separated on a capillary GC column using a programmed temperature ramp.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and retention times.

-

The following diagram illustrates a typical experimental workflow for the analysis of thermal decomposition products:

Conclusion

While direct experimental data on the thermal decomposition of TDBP-TAZTO in an inert atmosphere is currently lacking, a scientifically informed hypothesis can be formulated based on the known behavior of its constituent chemical moieties. The decomposition is likely to be a stepwise process involving initial dehydrobromination of the side chains, followed by the degradation of the more stable isocyanurate core at higher temperatures. The primary decomposition products are expected to include hydrogen bromide, various brominated hydrocarbons, and, upon ring cleavage, isocyanates, cyanic acid, and nitrogenous compounds. Empirical validation through the experimental protocols outlined in this guide is essential to confirm these predictions and to fully characterize the thermal decomposition profile of TDBP-TAZTO. Such studies will be invaluable for assessing its performance as a flame retardant, its behavior during materials processing, and its environmental fate.

References

Solubility Profile of TDBP-TAZTO: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of Tris(2,3-dibromopropyl) Isocyanurate (TDBP-TAZTO) in Organic Solvents and Aqueous Media

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO). TDBP-TAZTO is a brominated flame retardant that has garnered attention due to its environmental presence and potential biological effects.[1][2] A thorough understanding of its solubility is critical for toxicological studies, environmental fate assessment, and the development of analytical methods.

Aqueous Solubility of TDBP-TAZTO

The solubility of a compound in aqueous media is a fundamental parameter that influences its bioavailability and environmental transport. For TDBP-TAZTO, the available data indicates very low water solubility.

| Solvent | Solubility (mg/L) | Reference |

| Water | 1.14 x 10⁻⁵ | [3] |

This low aqueous solubility is a key factor in its environmental persistence and bioaccumulation potential.[1][3]

Solubility of TDBP-TAZTO in Organic Solvents

Currently, there is a notable lack of publicly available quantitative data on the solubility of TDBP-TAZTO in various organic solvents. While its use in industrial applications suggests some degree of solubility in organic matrices, specific values are not well-documented in scientific literature.[4] To address this gap, a generalized experimental protocol for determining the solubility of a compound like TDBP-TAZTO in organic solvents is provided below.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound, such as TDBP-TAZTO, in a range of organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

TDBP-TAZTO (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, hexane, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of TDBP-TAZTO to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved microparticles, centrifuge the withdrawn sample.

-

Filter the supernatant through a syringe filter into a clean vial.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of TDBP-TAZTO of known concentrations in the respective organic solvent.

-

Analyze both the standard solutions and the filtered sample from the saturated solution using a suitable analytical method, such as HPLC. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and effective technique for the detection of TDBP-TAZTO.[3][5]

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of TDBP-TAZTO in the saturated solution sample. This concentration represents the solubility of TDBP-TAZTO in that specific solvent at the experimental temperature.

-

General Solubility Testing Workflow

Caption: General workflow for determining the solubility of a solid organic compound.

Signaling Pathways and Logical Relationships

At present, the scientific literature does not describe a specific, well-defined signaling pathway directly modulated by TDBP-TAZTO that can be visualized. Research has indicated that TDBP-TAZTO can induce toxic effects, potentially through mechanisms involving oxidative stress, but a detailed signaling cascade has not been elucidated.[1][6]

The logical relationship in determining solubility follows a straightforward experimental process, as depicted in the workflow diagram above. This process is fundamental in chemical and pharmaceutical sciences for characterizing a compound's physicochemical properties. The core principle relies on creating a saturated solution and then accurately measuring the concentration of the dissolved substance.[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

Unveiling the Purity Profile: A Technical Guide to Known Impurities in Commercial TDBP-TAZTO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential impurities associated with commercial samples of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO). Given the limited publicly available data on synthesis-related impurities in commercial TDBP-TAZTO, this document synthesizes information on its environmental degradation products and infers potential process-related impurities based on the general synthesis routes for analogous triazine compounds. This guide is intended to assist researchers and professionals in drug development and material science in understanding the purity profile of TDBP-TAZTO, developing analytical methods for its quality control, and interpreting toxicological and efficacy data.

Introduction to TDBP-TAZTO and the Importance of Purity

TDBP-TAZTO is a brominated flame retardant belonging to the isocyanurate class of heterocyclic compounds. Its primary application is in reducing the flammability of various polymers. As with any chemical substance used in sensitive applications, understanding its impurity profile is of paramount importance. Impurities can arise from the manufacturing process, including unreacted starting materials, byproducts of side reactions, and degradation of the final product. These impurities can potentially alter the physicochemical properties, efficacy, and toxicological profile of the TDBP-TAZTO material.

Potential Impurities in Commercial TDBP-TAZTO

The impurities in commercial TDBP-TAZTO can be broadly categorized into two classes:

-

Process-Related Impurities: These are substances that are formed during the synthesis of TDBP-TAZTO.

-

Degradation Products: These are formed by the decomposition of TDBP-TAZTO over time due to factors like light, heat, or interaction with other chemicals.

Inferred Process-Related Impurities

While specific details of the commercial synthesis of TDBP-TAZTO are proprietary, the synthesis of 1,3,5-trisubstituted-1,3,5-triazine-2,4,6-triones generally involves the reaction of a triazine precursor with an appropriate alkylating or aminating agent. Two plausible synthetic routes for TDBP-TAZTO are:

-

The reaction of cyanuric acid with a 2,3-dibromopropylating agent.

-

The reaction of cyanuric chloride with 2,3-dibromopropylamine.

Based on these general synthetic pathways, the following potential process-related impurities can be inferred:

-

Unreacted Starting Materials:

-

Cyanuric acid or Cyanuric chloride

-

2,3-dibromopropanol or 2,3-dibromopropylamine

-

-

Partially Substituted Intermediates:

-

Mono-(2,3-dibromopropyl)-isocyanurate

-

Di-(2,3-dibromopropyl)-isocyanurate

-

-

Byproducts from Side Reactions:

-

Isomers of TDBP-TAZTO

-

Products of elimination reactions from the 2,3-dibromopropyl moiety (e.g., allyl isocyanurates)

-

Hydrolysis products of cyanuric chloride (if used as a starting material), such as ammelide and ammeline.

-

It is also plausible that intermediates used in the synthesis of other brominated flame retardants, such as 2,4,6-tribromophenol (2,4,6-TBP), could be present as cross-contaminants if manufactured in the same facility.

The following diagram illustrates a potential synthesis pathway and the points at which impurities may arise.

Known Degradation Products

Studies have identified several transformation products of TDBP-TAZTO in environmental samples, which can also be considered potential impurities in aged commercial samples, especially if exposed to light or high temperatures. The primary degradation pathways include debromination, hydroxylation, dehydrobromination, and decarbonylation.[1][2]

Table 1: Known Degradation Products of TDBP-TAZTO

| Product Category | Specific Products/Changes | Formation Pathway |

| Debromination Products | Loss of one or more bromine atoms | Photodegradation, microbial degradation |

| Hydroxylation Products | Replacement of a bromine atom with a hydroxyl group | Photodegradation, hydrolysis |

| Dehydrobromination Products | Elimination of HBr, forming double bonds | Thermal degradation, photodegradation |

| Decarbonylation Products | Loss of a carbonyl group from the triazine ring | Photodegradation |

Up to eleven distinct transformation products have been detected in environmental matrices, indicating a complex degradation profile.[2]

The following diagram illustrates the major degradation pathways of TDBP-TAZTO.

Analytical Methodologies for Impurity Profiling

A robust analytical methodology is crucial for the identification and quantification of impurities in TDBP-TAZTO samples. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.

Experimental Protocol: HPLC-MS/MS for TDBP-TAZTO and Impurity Analysis

This protocol is a general guideline based on methods used for the analysis of TDBP-TAZTO and other brominated flame retardants. Method optimization will be required for specific impurities.

Objective: To separate, identify, and quantify TDBP-TAZTO and its potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

TDBP-TAZTO sample

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Reference standards for TDBP-TAZTO and any known or suspected impurities (if available)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the TDBP-TAZTO sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and toluene).

-

Perform serial dilutions to prepare calibration standards and quality control samples.

-

Filter the final solutions through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid or 5 mM ammonium acetate.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 10 µL.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for brominated compounds.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities and full scan or product ion scan for the identification of unknown impurities.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for TDBP-TAZTO and each potential impurity.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

The following workflow diagram outlines the analytical process.

Conclusion

The purity of TDBP-TAZTO is a critical parameter for its safe and effective use. While direct data on commercial impurities is scarce, an understanding of potential process-related impurities can be inferred from general synthetic routes. Furthermore, the known environmental degradation products provide insight into other potential contaminants in aged samples. The use of advanced analytical techniques such as HPLC-MS/MS is essential for the comprehensive characterization of TDBP-TAZTO and its impurities. This guide provides a foundational understanding for researchers and professionals to develop robust quality control measures and to better interpret data related to this important flame retardant. Further research into the specific impurities present in commercial TDBP-TAZTO samples is highly encouraged to ensure product quality and safety.

References

The Core Mechanism of Action of Brominated Flame Retardants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds extensively utilized to enhance the fire resistance of a wide array of polymeric materials. Their efficacy lies in their ability to interrupt the combustion cycle at various stages, thereby reducing the flammability of the materials they protect. This technical guide provides a comprehensive overview of the core mechanisms of action of BFRs, detailing both the gas-phase and condensed-phase pathways. It further presents quantitative data from key experimental studies, outlines detailed experimental protocols, and provides visualizations of the critical processes involved.

Core Mechanisms of Action

The flame retardant action of BFRs is primarily achieved through two distinct mechanisms: a gas-phase radical quenching mechanism and a condensed-phase mechanism that promotes char formation. Often, these mechanisms work in concert to provide effective fire suppression.

Gas-Phase Mechanism: Radical Scavenging

The principal and most efficient mode of action for the majority of BFRs occurs in the gas phase. During the combustion of a polymer, a self-sustaining cycle of highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals, propagates the flame. BFRs are designed to thermally decompose at temperatures slightly below the decomposition temperature of the polymer. Upon decomposition, they release bromine-containing species, which ultimately form hydrogen bromide (HBr). HBr acts as a radical scavenger, interfering with the combustion chain reactions.

The key reactions in this process are:

-

Formation of Bromine Radicals: The BFR-containing polymer, when heated, releases bromine radicals (Br•).

-

Radical Quenching: These bromine radicals then react with the high-energy H• and OH• radicals in the flame, forming less reactive species and hydrogen bromide (HBr).

-

H• + Br• → HBr

-

OH• + HBr → H₂O + Br•

-

H• + HBr → H₂ + Br•

-

-

Regeneration of Bromine Radicals: The bromine radical is regenerated, allowing it to continue participating in the scavenging cycle. This catalytic cycle effectively reduces the concentration of the key flame-propagating radicals, leading to a decrease in the flame temperature and eventual extinguishment.

Condensed-Phase Mechanism

In the condensed phase (the solid polymer), some BFRs can alter the thermal decomposition process of the polymer to promote the formation of a stable, insulating layer of char. This char layer acts as a physical barrier, achieving several flame-retardant effects:

-

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis and the generation of flammable volatiles.

-

Barrier to Volatiles: The char layer can impede the escape of flammable gases from the decomposing polymer into the flame zone.

-

Oxygen Barrier: It can also limit the diffusion of oxygen from the air to the polymer surface, further inhibiting combustion.

The effectiveness of char formation is highly dependent on the chemical structure of both the BFR and the polymer.

Synergistic Effects with Antimony Trioxide (Sb₂O₃)

The flame retardant efficiency of BFRs is often significantly enhanced by the addition of antimony trioxide (Sb₂O₃). This well-known synergistic effect is primarily a gas-phase phenomenon. The HBr generated from the decomposition of the BFR reacts with Sb₂O₃ to form antimony trihalides and oxyhalides (e.g., SbBr₃, SbOBr). These antimony species are more effective radical traps than HBr alone. Furthermore, being denser than air, they can form a blanket over the polymer surface, diluting the flammable gases and restricting oxygen access.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of BFRs on key flammability parameters.

Table 1: Cone Calorimetry Data for Acrylonitrile Butadiene Styrene (ABS) Composites [2]

| Sample | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Average Effective Heat of Combustion (Av-EHC) (MJ/kg) |

| Pure ABS | 160 | 1132.4 | 95.2 | 30.1 |

| ABS with Halogen-Free FR | 155 | 650.7 | 82.5 | 25.3 |

Table 2: Thermogravimetric Analysis (TGA) Data for Polycarbonate (PC) [3][4][5][6][7]

| Sample | Onset Decomposition Temperature (°C) | Temperature at Max. Decomposition Rate (°C) | Residue at 650°C (%) |

| Pure PC | ~450 | ~540 | ~27 |

| PC with KFBS (a BFR) | Decreases with increasing KFBS concentration | Shifts to lower temperatures | Remains similar to pure PC |

Table 3: Limiting Oxygen Index (LOI) and UL 94 Classification for High-Impact Polystyrene (HIPS) [8][9]

| Sample | LOI (%) | UL 94 Rating (3.2 mm) |

| Pure HIPS | ~18 | Fails |

| HIPS with HBCD/DBDPE/Sb₂O₃ | ~36 | V-0 |

Table 4: Synergistic Effect of Sb₂O₃ with BFR in Polypropylene (PP) [1]

| Sample | LOI (%) | UL 94 Rating |

| PP with APP/PER | 27.8 | - |

| PP with APP/PER/Sb₂O₃ (2 wt%) | 36.6 | V-0 |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of BFR mechanisms are provided below.

Cone Calorimetry

Objective: To measure the heat release rate (HRR), time to ignition (TTI), mass loss rate (MLR), and other combustion parameters of a material under a controlled heat flux.

Apparatus: Cone calorimeter (ASTM E1354 / ISO 5660).

Procedure:

-

Sample Preparation: Samples of the polymer (typically 100 mm x 100 mm, with a thickness representative of the end-use application) are conditioned at a specific temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours.

-

Calibration: The instrument is calibrated using a methane burner of a known heat release rate.

-

Testing:

-

The sample is placed in a holder on a load cell to continuously measure its mass.

-

It is exposed to a constant, uniform heat flux from a conical radiant heater (e.g., 35 or 50 kW/m²).

-

A spark igniter is positioned above the sample to ignite the pyrolysis gases.

-

The time to sustained ignition is recorded.

-

During combustion, the oxygen concentration and mass flow rate of the exhaust gases are continuously measured.

-

-

Data Analysis: The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a fixed amount of heat is released per unit mass of oxygen consumed. Other parameters like total heat released, effective heat of combustion, and smoke production are also calculated.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

-

Heating Program: The sample is heated according to a predefined temperature program, typically a linear ramp (e.g., 10 or 20 °C/min) to a final temperature (e.g., 800 °C).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield.

UL 94 Vertical Burn Test

Objective: To classify the flammability of plastic materials for parts in devices and appliances.

Apparatus: UL 94 test chamber, Bunsen burner, timer, and cotton.

Procedure:

-

Sample Preparation: Rectangular bar specimens of a specified dimension (e.g., 125 mm x 13 mm x specified thickness) are conditioned.

-

Testing:

-

A specimen is clamped vertically.

-

A layer of dry surgical cotton is placed below the specimen.

-

A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t₁) is recorded.

-

Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame time (t₂) and afterglow time (t₃) are recorded.

-

It is noted whether any flaming drips ignite the cotton.

-

-

Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. A V-0 classification is the most stringent.

Limiting Oxygen Index (LOI) Test

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus: LOI apparatus (ASTM D2863 / ISO 4589).

Procedure:

-

Sample Preparation: A small, vertically oriented specimen is placed in a glass chimney.

-

Testing:

-

A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.

-

The top of the specimen is ignited.

-

The oxygen concentration is adjusted until the flame is just extinguished.

-

-

Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion. A higher LOI value indicates a more flame-retardant material.

Conclusion

Brominated flame retardants operate through sophisticated and effective mechanisms in both the gas and condensed phases to inhibit the combustion of polymeric materials. The primary gas-phase mechanism involves a catalytic radical scavenging cycle that interrupts the propagation of the flame. In the condensed phase, the promotion of char formation creates a protective barrier. The efficacy of BFRs can be further enhanced through synergistic interactions with compounds like antimony trioxide. A thorough understanding of these mechanisms, supported by quantitative data from standardized experimental protocols, is crucial for the continued development of fire-safe materials and for assessing their performance and environmental impact.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ktpolymer.com [ktpolymer.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. researchgate.net [researchgate.net]

- 7. aidic.it [aidic.it]

- 8. Toughening and Strengthening Modification of Flame-Retardant High-Impact Polystyrene - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 9. CN105949699A - UL-94 V0 level flame-retardant HIPS (high impact polystyrene) composite material and preparation method thereof - Google Patents [patents.google.com]

TDBP-TAZTO: An In-depth Technical Review of Its Environmental Occurrence and Toxicological Profile

An emerging contaminant of concern, Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO), a widely used brominated flame retardant, has garnered increasing scientific attention due to its prevalence in the environment and potential adverse effects on living organisms. This technical guide provides a comprehensive overview of the current knowledge on the environmental occurrence and toxicity of TDBP-TAZTO, intended for researchers, scientists, and drug development professionals.

Environmental Occurrence

First detected in environmental samples in 2009, TDBP-TAZTO has since been identified in various environmental compartments globally. Its physicochemical properties, including a high octanol-water partition coefficient (log Kow of 7.37), suggest a strong potential for bioaccumulation and long-range environmental transport.[1]

Quantitative Data on Environmental Concentrations

The following table summarizes the reported concentrations of TDBP-TAZTO in different environmental matrices.

| Environmental Matrix | Concentration Range | Location | Reference(s) |

| River Water | 2.33–163 ng/L | Hunan Province, China | [1] |

| Surface Sediments | 85.0–6029 ng/g dry weight | Hunan Province, China | [1] |

| Soil | 19.6–672 ng/g dry weight | Hunan Province, China | [1] |

| Earthworms | 9.75–78.8 ng/g dry weight | Hunan Province, China | [1] |

| Carp Tissues | 12.0–646 ng/g dry weight | Hunan Province, China | [1] |

Toxicological Profile

TDBP-TAZTO has been shown to exert a range of toxic effects on various organisms, primarily impacting the nervous and endocrine systems, as well as the liver and lungs.[1][2] The molecular mechanisms underlying its toxicity are multifaceted and appear to involve the induction of oxidative stress, mitochondrial damage, and interference with key signaling pathways.[1][2]

Neurotoxicity

In vivo studies have demonstrated that TDBP-TAZTO can cross the blood-brain barrier and accumulate in the brain.[1] Chronic exposure in adult male rats to doses of 5 and 50 mg/kg daily for six months resulted in cognitive impairment and depression-like behaviors.[1] These effects were associated with neuroinflammation, oxidative stress, and apoptosis in the hippocampus.[1] In vitro studies using the human neuroblastoma SH-SY5Y cell line have shown that TDBP-TAZTO at concentrations of 12.5, 25, and 50 µM can induce apoptosis and severe oxidative stress.[1]

Endocrine Disruption

TDBP-TAZTO has been identified as an antagonist of the androgen receptor (AR).[3] In vitro studies utilizing an AR-dependent luciferase reporter gene assay in MDA-kb2 cells revealed its anti-androgenic activity.[3] This finding is significant as exposure to anti-androgenic chemicals can have adverse effects on male reproductive health.[3]

Hepatotoxicity and Other Effects

Studies in mice have indicated that TDBP-TAZTO can induce significant toxicity in the liver and lungs.[1] In zebrafish embryos, exposure to TDBP-TAZTO has been shown to disrupt the development and function of the endocrine system, cause mitochondrial damage, and affect the development of the swim bladder.[1]

Experimental Protocols

Analysis of TDBP-TAZTO in Environmental Samples

A common method for the quantification of TDBP-TAZTO in environmental matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[4]

Sample Extraction and Cleanup (Sediment and Soil)

-

Pressurized Liquid Extraction (PLE):

-

Extraction Solvent: 100% Toluene

-

Extraction Time: 20 minutes

-

Cycles: Two

-

Extraction Temperature: 100 °C

-

Flushing Volume: 60%

-

-

Cleanup:

-

A modified multilayer silica gel column is used for sediment samples.

-

Gel permeation chromatography followed by a Florisil® column is used for fish samples.

-

HPLC-MS/MS Parameters

-

HPLC Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for TDBP-TAZTO.

In Vitro Neurotoxicity Assessment using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model to study the neurotoxic effects of chemicals.

Cell Culture and Differentiation

-